

CAS number and molecular structure of 5-Chlorosulfonyl-2-hydroxybenzoic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chlorosulfonyl-2-hydroxybenzoic acid

Cat. No.: B094297

[Get Quote](#)

An In-depth Technical Guide to 5-Chlorosulfonyl-2-hydroxybenzoic Acid

This technical guide provides a comprehensive overview of **5-Chlorosulfonyl-2-hydroxybenzoic acid**, a pivotal chemical intermediate in the fields of medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Identification and Properties

5-Chlorosulfonyl-2-hydroxybenzoic acid, also known as 5-(chlorosulfonyl)salicylic acid, is an aromatic compound containing a carboxylic acid, a hydroxyl group, and a reactive sulfonyl chloride functional group.^[1] This combination of functional groups makes it a versatile reagent, particularly in the synthesis of sulfonamide derivatives.^[2]

Molecular Structure and Identifiers

The molecular structure of **5-Chlorosulfonyl-2-hydroxybenzoic acid** is characterized by a benzene ring substituted at positions 1, 2, and 5 with a carboxylic acid, a hydroxyl group, and a chlorosulfonyl group, respectively.

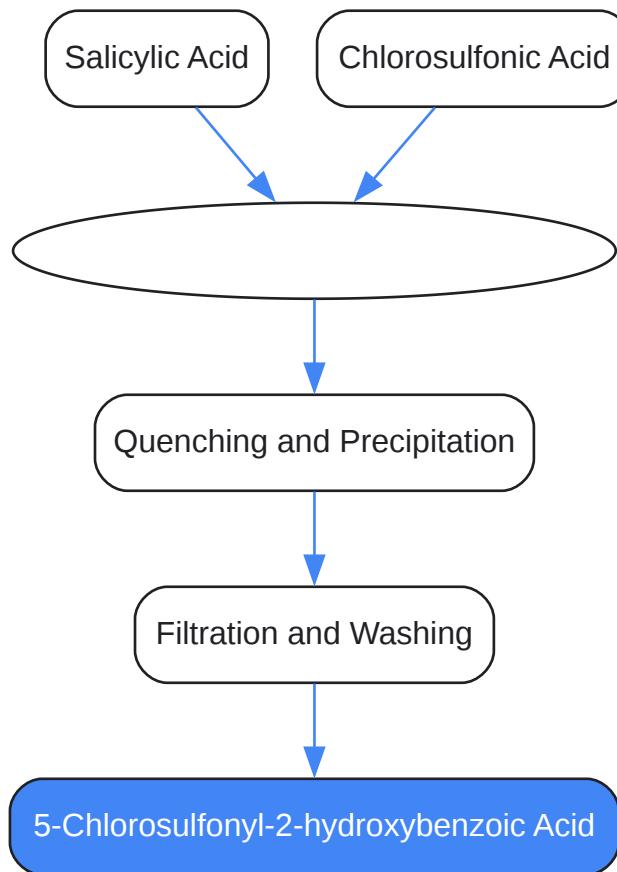
Molecular Structure:

Caption: 2D structure of **5-Chlorosulfonyl-2-hydroxybenzoic acid**.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical properties and identifiers for **5-Chlorosulfonyl-2-hydroxybenzoic acid**. While extensive experimental data is not publicly available, the following table compiles information from various chemical suppliers and databases.

Property	Value	Reference(s)
CAS Number	17243-13-9	[3] [4]
Molecular Formula	C ₇ H ₅ ClO ₅ S	[5] [6]
Molecular Weight	236.63 g/mol	[6]
Appearance	White to off-white solid	[1]
Solubility	Soluble in polar solvents	[1]
SMILES	OC(=O)c1cc(ccc1O)S(Cl) (=O)=O	
InChI	1S/C7H5ClO5S/c8-14(12,13)4- 1-2-6(9)5(3-4)7(10)11/h1-3,9H, (H,10,11)	
Purity (Typical)	≥97%	[5]


Note: Experimental values for melting point, boiling point, and pKa are not consistently reported in publicly available literature. Spectroscopic data such as NMR and IR spectra are typically held by commercial suppliers.[\[7\]](#)

Synthesis and Experimental Protocols

The primary route for the synthesis of **5-Chlorosulfonyl-2-hydroxybenzoic acid** is through the electrophilic aromatic substitution of salicylic acid with chlorosulfonic acid.[\[3\]](#)

Synthetic Workflow

The diagram below illustrates the general workflow for the synthesis of **5-Chlorosulfonyl-2-hydroxybenzoic acid** from salicylic acid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Chlorosulfonyl-2-hydroxybenzoic acid**.

Representative Experimental Protocol

The following protocol is a representative method for the synthesis of **5-Chlorosulfonyl-2-hydroxybenzoic acid**, based on literature reports.[3]

Materials:

- Salicylic acid
- Chlorosulfonic acid
- Ice

- Deionized water
- Appropriate glassware and personal protective equipment

Procedure:

- In a fume hood, carefully add salicylic acid to an excess of chlorosulfonic acid in a round-bottom flask equipped with a stirrer and a gas outlet to vent HCl gas. The molar ratio of chlorosulfonic acid to salicylic acid should be approximately 4:1 or higher.
- Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for approximately 1.5 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
- Collect the crude product by vacuum filtration.
- Wash the filter cake with cold deionized water to remove any remaining acid.
- Dry the product under vacuum to yield **5-Chlorosulfonyl-2-hydroxybenzoic acid**. A yield of approximately 65% can be expected.^[3]

Applications in Drug Discovery and Development


The primary utility of **5-Chlorosulfonyl-2-hydroxybenzoic acid** lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly sulfonamides, which are a cornerstone of many therapeutic agents.^[2]

Role in Sulfonamide Synthesis and Mechanism of Action

5-Chlorosulfonyl-2-hydroxybenzoic acid serves as a scaffold to introduce the sulfonyl group, which can then be reacted with various amines to form a diverse library of sulfonamides. These sulfonamides have been investigated for their antimicrobial properties.^[2] The antibacterial action of many sulfonamides stems from their ability to act as competitive inhibitors of the

enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.

The diagram below illustrates the role of **5-Chlorosulfonyl-2-hydroxybenzoic acid** in the synthesis of sulfonamides and their subsequent biological target.

[Click to download full resolution via product page](#)

Caption: Synthesis of sulfonamides and their mechanism of action.

A related compound, 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, is utilized in the synthesis of the diuretic agent Xipamide, highlighting the utility of this class of molecules in

developing diverse therapeutic agents.[\[8\]](#)

Safety and Handling

5-Chlorosulfonyl-2-hydroxybenzoic acid should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an eye irritant. Due to the presence of the reactive chlorosulfonyl group, it is sensitive to moisture and will react with water to release hydrochloric acid. Store in a cool, dry place under an inert atmosphere.

Conclusion

5-Chlorosulfonyl-2-hydroxybenzoic acid is a valuable and reactive chemical intermediate with significant applications in the synthesis of pharmaceutically relevant compounds, particularly sulfonamides. Its straightforward synthesis from salicylic acid and the high reactivity of its sulfonyl chloride group make it an important building block for medicinal chemists and researchers in drug discovery. Further exploration of its derivatives will likely continue to yield novel compounds with diverse biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 17243-13-9: 5-chlorosulfonyl-2-hydroxybenzoic acid [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-CHLOROSULFONYL-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 5-CHLOROSULFONYL-2-HYDROXYBENZOIC ACID | 17243-13-9 [chemicalbook.com]
- 5. 5-chlorosulfonyl-2-hydroxybenzoic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. 17243-13-9 CAS Manufactory [m.chemicalbook.com]

- 7. 17243-13-9|5-(Chlorosulfonyl)-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [CAS number and molecular structure of 5-Chlorosulfonyl-2-hydroxybenzoic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094297#cas-number-and-molecular-structure-of-5-chlorosulfonyl-2-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com